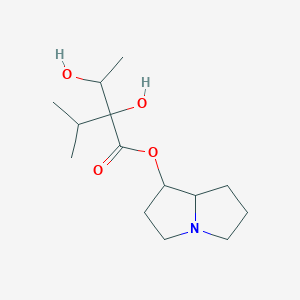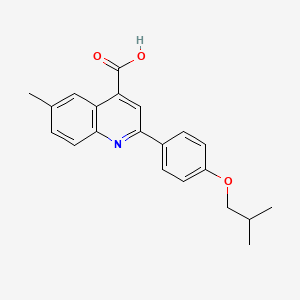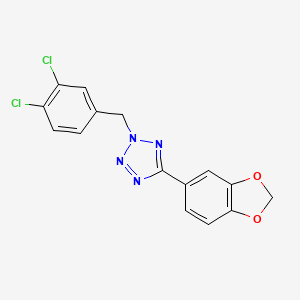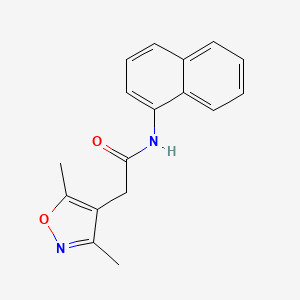
hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate, also known as HPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HPPB is a derivative of the natural product pyrrolizidine alkaloid, which is known for its biological activities.
Wirkmechanismus
The mechanism of action of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is not well understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in vitro. In vivo, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to reduce inflammation in a mouse model of colitis. In addition, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to induce apoptosis in colon cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate in lab experiments is its unique chemical structure, which allows for the synthesis of new materials and the development of new drugs. However, one limitation of using hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is its low yield, which can make it difficult to obtain large quantities of the compound for experiments.
Zukünftige Richtungen
There are several future directions for the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate. One direction is the development of new drugs based on the chemical structure of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate for the treatment of inflammatory diseases and cancer. Another direction is the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate as a potential biopesticide for use in agriculture. Finally, the study of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate as a building block for the synthesis of new materials is an area of interest in material science.
Conclusion
In conclusion, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its unique chemical structure and biological activities make it an interesting compound for further study. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate have been discussed in this paper.
Synthesemethoden
The synthesis of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate involves the reaction of 2,3-dihydroxy-2-isopropylbutanoic acid with hexahydro-1H-pyrrolizine-1-carboxylic acid, which is a derivative of pyrrolizidine alkaloid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and the product is purified by column chromatography. The yield of hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate is typically around 50%.
Wissenschaftliche Forschungsanwendungen
Hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of inflammatory bowel disease and colon cancer. In agriculture, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied as a potential biopesticide due to its insecticidal properties. In material science, hexahydro-1H-pyrrolizin-1-yl 2,3-dihydroxy-2-isopropylbutanoate has been studied as a potential building block for the synthesis of new materials due to its unique chemical structure.
Eigenschaften
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9(2)14(18,10(3)16)13(17)19-12-6-8-15-7-4-5-11(12)15/h9-12,16,18H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQIGMSZSFQWEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OC1CCN2C1CCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B6033416.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)



![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6033440.png)

![2-[4-(2,5-difluorobenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6033456.png)
![N-(2-chlorobenzyl)-3-[1-(3-thienylcarbonyl)-3-piperidinyl]propanamide](/img/structure/B6033461.png)
![2-[(4-methoxyphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6033469.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(2-methyl-1H-indol-1-yl)ethyl]acetamide](/img/structure/B6033480.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)
methanone](/img/structure/B6033499.png)
![N-(4-fluorophenyl)-1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6033513.png)